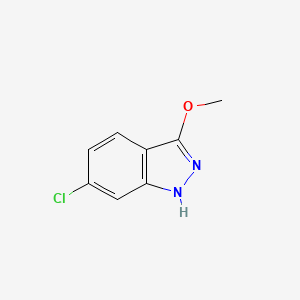
6-Chloro-3-methoxy-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-3-methoxy-1H-indazole is a heterocyclic aromatic organic compound. Indazoles, including this compound, are known for their wide range of biological activities and applications in medicinal chemistry. These compounds are characterized by a fused benzene and pyrazole ring system, which contributes to their unique chemical properties and biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-methoxy-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, followed by cyclization in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production of indazoles often employs transition metal-catalyzed reactions due to their efficiency and high yields. For instance, a Cu(OAc)2-catalyzed synthesis using oxygen as the terminal oxidant has been described for the production of various 1H-indazoles .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Chloro-3-methoxy-1H-indazole can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Halogenation, nitration, and other electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like potassium permanganate.
Reduction: Commonly uses reducing agents such as lithium aluminum hydride.
Substitution: Reactions often employ reagents like halogens, nitrating agents, and sulfonating agents under controlled conditions.
Major Products: The major products formed from these reactions include various substituted indazoles, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
Wirkmechanismus
The mechanism of action of 6-Chloro-3-methoxy-1H-indazole involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
1H-Indazole: The parent compound with a similar structure but lacking the chloro and methoxy substituents.
2H-Indazole: A structural isomer with different electronic properties.
3-Methyl-1H-indazole: A derivative with a methyl group instead of a methoxy group.
Uniqueness: 6-Chloro-3-methoxy-1H-indazole is unique due to the presence of both chloro and methoxy groups, which enhance its reactivity and biological activity compared to its unsubstituted or differently substituted counterparts .
Eigenschaften
Molekularformel |
C8H7ClN2O |
|---|---|
Molekulargewicht |
182.61 g/mol |
IUPAC-Name |
6-chloro-3-methoxy-1H-indazole |
InChI |
InChI=1S/C8H7ClN2O/c1-12-8-6-3-2-5(9)4-7(6)10-11-8/h2-4H,1H3,(H,10,11) |
InChI-Schlüssel |
ZJRKLTJIOMIEJX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NNC2=C1C=CC(=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





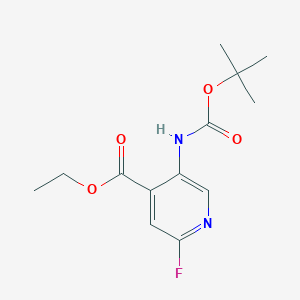
![N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)methanamine](/img/structure/B13014033.png)

![(1H-Pyrrolo[3,2-c]pyridin-3-yl)methanol](/img/structure/B13014035.png)
![N-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]acetamide](/img/structure/B13014040.png)
![Ethyl 2-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13014045.png)
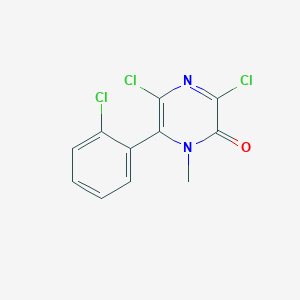

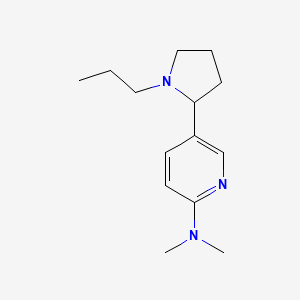
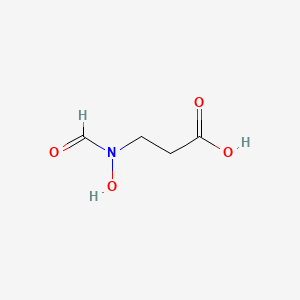
![(Z)-2-Hydrazono-5-methyl-2,3-dihydrobenzo[d]thiazole](/img/structure/B13014077.png)
